Alirocumab

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alirocumab is a fully human IgG1 monoclonal antibody that binds and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), an enzyme found to have “gain of function” mutations in autosomal dominant hypercholesterolemia . It is used as a second-line treatment for high cholesterol for adults whose cholesterol is not controlled by diet and statin treatment .

Synthesis Analysis

This compound is a fully human monoclonal antibody (Immunoglobulin IgG1 isotype) that binds to proprotein convertase subtilisin kexin type 9 (PCSK 9). It is produced by recombinant DNA technology in Chinese Hamster Ovary cell suspension culture .

Molecular Structure Analysis

The molecular formula of this compound is C6472H9996N1736O2032S42 . It is a large molecule with a molecular weight of 145981.36 g/mol .

Chemical Reactions Analysis

This compound works by binding to the PCSK9 protein. This binding leads to the degradation of the low-density lipoprotein receptor (LDLR), which takes cholesterol out of circulation . The interaction between this compound and its target PCSK9 drives LDL-C depletion .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C6472H9996N1736O2032S42 and a molecular weight of 145981.36 . It is stored at -80°C for long term .

Wissenschaftliche Forschungsanwendungen

Alirocumab, when added to statin therapy at the maximum tolerated dose, significantly reduced LDL cholesterol levels. In a post hoc analysis, there was evidence of a reduction in the rate of cardiovascular events with this compound (Robinson et al., 2015).

This compound is highly effective at lowering LDL cholesterol when used in addition to statin therapy and diet. Its use is recommended for patients with either heterozygous familial hypercholesterolemia or clinical atherosclerotic cardiovascular disease who do not tolerate an adequate dose of a statin (Turner & Barry, 2016).

Patients with high genome-wide polygenic risk scores for coronary artery disease may receive greater clinical benefit from this compound treatment in the ODYSSEY OUTCOMES Trial (Damask et al., 2019).

This compound improves cardiovascular outcomes after acute coronary syndrome in patients receiving high-intensity statin therapy, reducing the risk of recurrent ischemic cardiovascular events (Odyssey Outcomes Investigators, 2018).

This compound is effective as an add-on to statin therapy in individuals with type 2 diabetes and mixed dyslipidemia, not optimally managed by maximally tolerated statins (Ray et al., 2018).

Wirkmechanismus

Target of Action

Alirocumab is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is an enzyme that plays a significant role in controlling the amount of cholesterol in the body .

Mode of Action

This compound binds to PCSK9, preventing it from interacting with low-density lipoprotein receptors (LDLR) on the surface of liver cells . By inhibiting PCSK9, this compound increases the availability of LDLR, which can then clear LDL-C, leading to lower levels of LDL-C in the blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the LDLR pathway. LDLR on hepatocytes bind to LDL-C in the blood and internalize it, removing it from circulation. The LDL-C is then broken down in the cell. By increasing the number of LDLR on the cell surface, this compound enhances this pathway, leading to lower levels of circulating LDL-C .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by both linear and non-linear processes . The non-linear processes are governed by PCSK9 production, this compound-PCSK9 complex formation, and lysosomal degradation of the this compound-PCSK9 complex . The pharmacokinetic parameters of this compound, including maximum serum concentration (Cmax), time to reach Cmax (tmax), and area under the serum concentration versus time curve (AUC), among others, have been studied .

Result of Action

The primary result of this compound’s action is a significant reduction in LDL-C levels in the blood . This can help to reduce the risk of atherosclerotic cardiovascular disease, which is often associated with high levels of LDL-C .

Action Environment

The action of this compound can be influenced by various factors. For example, the presence of other medications, the overall health of the liver (which is where LDLR are primarily expressed), and individual patient characteristics can all impact the efficacy and stability of this compound .

Zukünftige Richtungen

The addition of alirocumab to background statin therapy provides significant incremental low-density lipoprotein cholesterol (LDL-C) lowering and cardiovascular event risk reduction . Future research is expected to focus on the utilization and impact of PCSK9 inhibitors like this compound in treating conditions like ischemic stroke .

Eigenschaften

InChI |

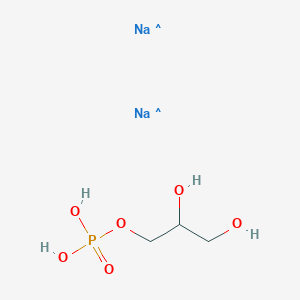

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATWCRUATKKAAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O.[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The serine protease proprotein convertase subtilisin/kexin type 9 (PCSK9) binds to the low-density lipoprotein (LDL) receptor (LDLR) and directs it to lysosomes for intracellular degradation. This results in decreased numbers of LDLR available on the hepatic cell surface to bind LDL particles and remove them from the circulation and therefore to a subsequent increase in circulating LDL-cholesterol (LDL-C) plasma levels. Since 2003, when the role of PCSK9 in LDL-C metabolism was discovered, there have been major efforts to develop efficient and safe methods to inhibit it. Amongst those, monoclonal antibodies against PCSK9 are the furthest in development, with multiple phase 3 trials already published and with cardiovascular endpoint trials currently underway. Two fully human monoclonal antibodies, evolocumab (AMG 145) and alirocumab (REGN727/SAR236553), have been extensively studied in a wide range of subjects, such as those with statin intolerance, as an add-on to statin therapy, as a monotherapy and in patients with familial hypercholesterolemia. PCSK9 antibodies result in a consistent and robust decrease in LDL-C plasma levels ranging from 40% to 70%, either on top of statins or as a monotherapy. If the safety data from the on-going phase 3 trials remain as reassuring as the data available till now, PCSK9 antibodies will offer a novel, powerful therapeutic option to decrease LDL-C plasma levels and, hopefully, cardiovascular risk, Alirocumab is a human monoclonal antibody that binds to proprotein convertase subtilisin kexin type 9 (PCSK9). PCSK9 binds to the low-density lipoprotein receptors (LDLR) on the surface of hepatocytes to promote LDLR degradation within the liver. LDLR is the primary receptor that clears circulating LDL, therefore the decrease in LDLR levels by PCSK9 results in higher blood levels of LDL-C. By inhibiting the binding of PCSK9 to LDLR, alirocumab increases the number of LDLRs available to clear LDL, thereby lowering LDL-C levels. |

Source

|

| Record name | Alirocumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

1245916-14-6 |

Source

|

| Record name | Alirocumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)

![{(Z)-[1-(2-Pyridinyl)ethylidene]amino}methanol](/img/structure/B1149351.png)